N-[2-(3,4-dichlorophenyl)-4-(3-oxospiro[2,4-dihydroisoquinoline-1,4'-piperidine]-1'-yl)butyl]-3,4,5-trimethoxy-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
YM44778 is a synthetic organic compound known for its role as a neurokinin receptor antagonist. It specifically targets the neurokinin 1 receptor and is used in the treatment of restless legs syndrome . The compound has a molecular formula of C34H39Cl2N3O5 and a molecular weight of 640.6 .
Preparation Methods
The synthesis of YM44778 involves several steps. Initially, an alcohol derivative is treated with methanesulfonyl chloride in the presence of triethylamine to form a mesylate intermediate. This intermediate is then condensed with a spiro-substituted piperidine to yield the desired compound . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Chemical Reactions Analysis
YM44778 undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.
Oxidation and Reduction:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Scientific Research Applications
YM44778 has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving neurokinin receptor antagonists.
Biology: The compound is studied for its effects on neurokinin receptors in various biological systems.
Industry: The compound is used in the development of new drugs targeting neurokinin receptors.
Mechanism of Action
YM44778 exerts its effects by antagonizing the neurokinin 1 receptor. This receptor is involved in various physiological processes, including pain perception and inflammation. By blocking this receptor, YM44778 can modulate these processes and provide therapeutic benefits .
Comparison with Similar Compounds
YM44778 is unique due to its high affinity and balanced antagonistic activity for both neurokinin 1 and neurokinin 2 receptors . Similar compounds include:
YM44781: Another neurokinin receptor antagonist with similar properties.
YM49598: A compound with potent antagonistic activities against neurokinin receptors.
These compounds share structural similarities but differ in their specific receptor affinities and therapeutic applications.
Properties
Molecular Formula |
C34H39Cl2N3O5 |
---|---|
Molecular Weight |
640.6 g/mol |
IUPAC Name |
N-[2-(3,4-dichlorophenyl)-4-(3-oxospiro[2,4-dihydroisoquinoline-1,4'-piperidine]-1'-yl)butyl]-3,4,5-trimethoxy-N-methylbenzamide |
InChI |
InChI=1S/C34H39Cl2N3O5/c1-38(33(41)25-18-29(42-2)32(44-4)30(19-25)43-3)21-24(22-9-10-27(35)28(36)17-22)11-14-39-15-12-34(13-16-39)26-8-6-5-7-23(26)20-31(40)37-34/h5-10,17-19,24H,11-16,20-21H2,1-4H3,(H,37,40) |
InChI Key |
RMRHFQVHSFCBEO-UHFFFAOYSA-N |
SMILES |
CN(CC(CCN1CCC2(CC1)C3=CC=CC=C3CC(=O)N2)C4=CC(=C(C=C4)Cl)Cl)C(=O)C5=CC(=C(C(=C5)OC)OC)OC |
Canonical SMILES |
CN(CC(CCN1CCC2(CC1)C3=CC=CC=C3CC(=O)N2)C4=CC(=C(C=C4)Cl)Cl)C(=O)C5=CC(=C(C(=C5)OC)OC)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
YM-44778; YM 44778; YM-44778. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.